Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- is a complex organic compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the 4,5-dihydro-2-oxazolyl group and the ethenylphenoxy group. The final step involves the attachment of the pentyl and methyl groups.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters under acidic conditions.
Introduction of 4,5-Dihydro-2-oxazolyl Group: This step involves the reaction of the isoxazole intermediate with an appropriate oxazoline derivative.
Attachment of Ethenylphenoxy Group: The ethenylphenoxy group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by attaching the pentyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and oxazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-
- Isoxazole, 5-(5-(2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy)pentyl)-3-methyl-
Uniqueness
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenylphenoxy group, in particular, may contribute to its enhanced bioactivity compared to similar compounds.
Biological Activity
Isoxazole derivatives are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus, Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- , has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl- is C21H28N2O3. The structure includes an isoxazole ring and a phenoxy group that contributes to its biological properties.
Research indicates that this compound interacts with various biological targets:
- Protein Interactions : It has been shown to target the protein genome polyprotein, which is essential in viral replication processes . This mechanism suggests potential antiviral applications.
- Cell Viability and Growth Inhibition : Studies have demonstrated that Isoxazole can inhibit cell viability in cancer cell lines such as SJ-GBM2 and SF8628 by inducing apoptosis through various pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-ethenylphenoxy)pentyl)-3-methyl-:
Activity | Effect | Reference |
---|---|---|
Antiviral | Inhibits viral genome polyprotein | |
Anticancer | Reduces viability in cancer cells | |
Toxicity | Rat acute toxicity (LD50) | Non-applicable |
hERG Inhibition | Weak inhibitor |
Case Studies
- Cancer Cell Line Studies : A study involving SJ-GBM2 and SF8628 cells indicated that treatment with Isoxazole led to significant reductions in cell viability. The MTS assay was utilized to measure cell proliferation, showing a dose-dependent response .
- Antiviral Activity : In vitro studies demonstrated that Isoxazole effectively inhibited the replication of certain viruses by targeting the viral genome polyprotein. This suggests its potential as a therapeutic agent against viral infections .
Properties
CAS No. |
105663-64-7 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-ethenylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H24N2O3/c1-3-16-14-17(20-21-10-12-24-20)8-9-19(16)23-11-6-4-5-7-18-13-15(2)22-25-18/h3,8-9,13-14H,1,4-7,10-12H2,2H3 |
InChI Key |
RQESIYBZQITHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C=C |
Origin of Product |
United States |
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